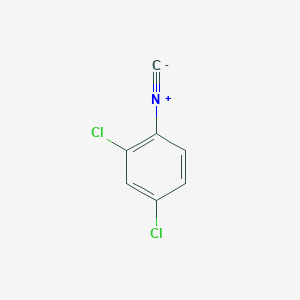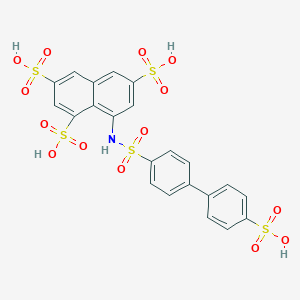
1,3,6-Naphthalenetrisulfonic acid, 8-(((4'-sulfo(1,1'-biphenyl)-4-yl)sulfonyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,6-Naphthalenetrisulfonic acid, 8-(((4'-sulfo(1,1'-biphenyl)-4-yl)sulfonyl)amino)- is a chemical compound that is widely used in scientific research. It is a sulfonic acid derivative of naphthalene and is commonly referred to as NTS. NTS is a water-soluble compound that is commonly used in biochemical and physiological research.
作用机制
The mechanism of action of NTS is not fully understood. However, it is believed that NTS binds to proteins and other biomolecules through electrostatic interactions. The binding of NTS to proteins can result in changes in protein conformation, which can affect protein function.
生化和生理效应
NTS has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and cholinesterase. NTS has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of NTS is its water solubility, which makes it easy to use in aqueous solutions. NTS is also relatively stable, which makes it suitable for long-term experiments. However, NTS can be expensive and its synthesis is a complex process, which can limit its use in some labs.
未来方向
There are a number of future directions for the use of NTS in scientific research. One potential area of research is the use of NTS as a fluorescent probe for the study of protein-protein interactions. Another potential area of research is the use of NTS in the study of protein folding and misfolding. Additionally, NTS may have potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Conclusion:
In conclusion, 1,3,6-Naphthalenetrisulfonic acid, 8-(((4'-sulfo(1,1'-biphenyl)-4-yl)sulfonyl)amino)- is a valuable compound for scientific research. Its ability to bind to proteins and other biomolecules makes it a useful tool for studying a wide range of biological processes. While there are some limitations to its use, the future directions for research with NTS are promising.
合成方法
The synthesis of NTS involves the reaction of naphthalene with sulfuric acid and oleum. The resulting product is then treated with sodium hydroxide to form the sodium salt of NTS. The synthesis of NTS is a complex process that requires careful control of reaction conditions to ensure the purity of the final product.
科学研究应用
NTS is widely used in scientific research due to its ability to bind to proteins and other biomolecules. It is commonly used as a fluorescent probe to study the binding of proteins and other biomolecules. NTS is also used in the study of enzyme kinetics and protein folding.
属性
CAS 编号 |
144790-77-2 |
|---|---|
产品名称 |
1,3,6-Naphthalenetrisulfonic acid, 8-(((4'-sulfo(1,1'-biphenyl)-4-yl)sulfonyl)amino)- |
分子式 |
C22H17NO14S5 |
分子量 |
679.7 g/mol |
IUPAC 名称 |
8-[[4-(4-sulfophenyl)phenyl]sulfonylamino]naphthalene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C22H17NO14S5/c24-38(25,16-5-1-13(2-6-16)14-3-7-17(8-4-14)39(26,27)28)23-20-11-18(40(29,30)31)9-15-10-19(41(32,33)34)12-21(22(15)20)42(35,36)37/h1-12,23H,(H,26,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37) |
InChI 键 |
AWVMSVMBQAYZPL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4S(=O)(=O)O)S(=O)(=O)O |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4S(=O)(=O)O)S(=O)(=O)O |
其他 CAS 编号 |
144790-77-2 |
同义词 |
8-(((4'-Sulfo(1,1'-biphenyl)-4-yl)sulfonyl)amino)-1,3,6-naphthalenetrisulfonic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



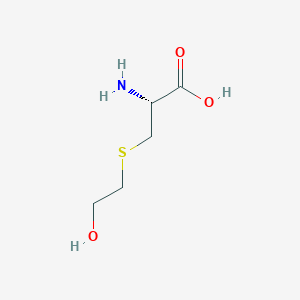
![4-[3-(4-Fluorophenyl)propanoyl]benzonitrile](/img/structure/B131559.png)
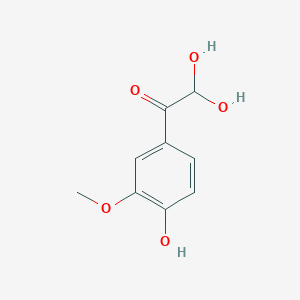
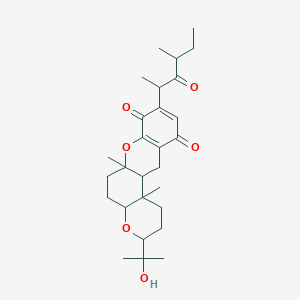
![4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B131573.png)
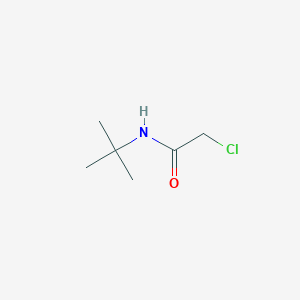
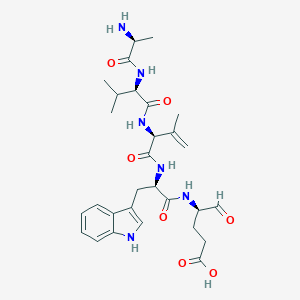
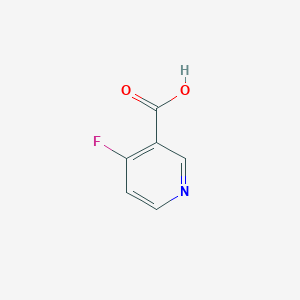
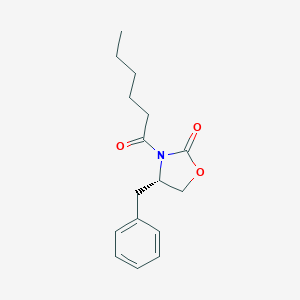
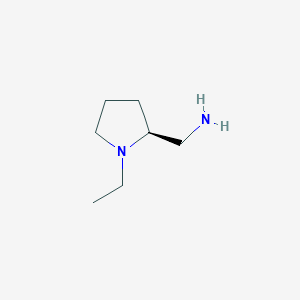
![(4Z)-3-Oxo-4-[4-phenyl-2-(1-piperidiniumylidene)-1,3-thiazol-5(2H)-ylidene]-2-[4-phenyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]-1-cyclobuten-1-olate](/img/structure/B131603.png)
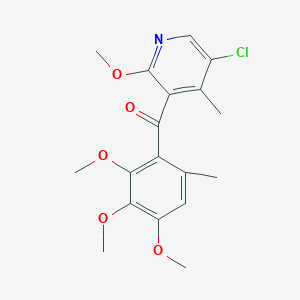
![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B131611.png)
